molecular formula C22H24FN3O4S B2924808 4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 627820-90-0

4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No. B2924808
CAS RN: 627820-90-0
M. Wt: 445.51
InChI Key: PTUPSQGIKBXTRB-UHFFFAOYSA-N
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Description

4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, which share structural similarities with the compound , has shown that modifications to the azole moieties and the incorporation of various substituents can significantly affect antibacterial activity against Gram-positive and Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. These studies highlight the impact of electronic and steric factors on the antimicrobial efficacy of these compounds (Genin et al., 2000).

Reaction Mechanisms and Chemical Transformations

The reactivity of 4,5-polymethylene-substituted 2-isoxazolines in the presence of metal carbonyls has been explored, leading to the synthesis of compounds through N–O and C–C bond cleavage followed by hydrolysis. Such studies provide insights into the mechanisms of ring transformation and the potential for generating diverse chemical structures, which could have implications for the design of new compounds with tailored properties (Nitta, Yi, & Kobayashi, 1985).

Synthesis of Structurally Diverse Libraries

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions has been shown to generate a diverse library of compounds. This approach exemplifies the versatility of starting compounds with specific functional groups in constructing complex molecules for potential pharmacological screening (Roman, 2013).

Antitubercular and Antifungal Activities

The synthesis of novel derivatives and their screening for biological activities is a critical aspect of medicinal chemistry. Compounds synthesized from thiadiazole derivatives and tested for antitubercular and antifungal activities demonstrate the process of drug discovery and the search for new therapeutic agents. Such studies are essential for identifying lead compounds for further development (Syed, Alagwadi, & Alegaon, 2013).

Metabolic Studies of Novel Antibacterial Drugs

The metabolic biotransformation of novel antibacterial drugs, like FYL-67, a linezolid analogue, has been investigated to understand the pharmacokinetics and potential therapeutic value of these compounds. Identifying metabolites and understanding their formation and impact on drug efficacy and safety are critical steps in drug development (Sang et al., 2016).

properties

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-5-3-4-6-16(15)23)26(22(29)20(17)28)8-7-25-9-11-30-12-10-25/h3-6,18,28H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUPSQGIKBXTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)CCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

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